3-Amino-5-ethoxycarbonylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-5-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMOLAWDZYJJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659377 | |

| Record name | [3-Amino-5-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510773-04-3 | |

| Record name | [3-Amino-5-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

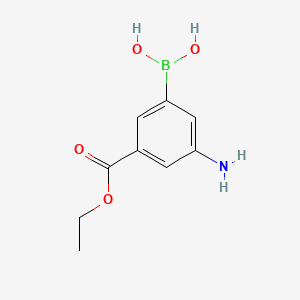

3-Amino-5-ethoxycarbonylphenylboronic acid structure

An In-depth Technical Guide to 3-Amino-5-ethoxycarbonylphenylboronic Acid: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core structure, physicochemical properties, synthetic routes, and critical applications, with a focus on the underlying scientific principles that govern its utility.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] This class of compounds offers a remarkable combination of stability, versatile reactivity, and relatively low toxicity, making them indispensable tools for constructing complex molecular architectures.[2]

Among this broad family, this compound (CAS No. 510773-04-3) emerges as a particularly valuable reagent. Its trifunctional nature—possessing a boronic acid for coupling, an amino group for derivatization, and an ester for further modification—positions it as a strategic scaffold for creating diverse chemical libraries aimed at drug discovery and materials science.[4][5] This guide will elucidate the key attributes of this molecule, providing both foundational knowledge and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a benzene ring substituted at positions 1, 3, and 5. This specific arrangement of functional groups dictates its reactivity and utility.

Chemical Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 510773-04-3 | [4] |

| Molecular Formula | C₉H₁₂BNO₄ | [4][6] |

| Molecular Weight | 209.01 g/mol | [4][6] |

| Appearance | Typically a powder | [7] |

| Synonyms | 3-Amino-5-borono-benzoic acid 1-ethyl ester | [4] |

| PSA (Polar Surface Area) | 92.78 Ų | [4] |

| LogP | -0.29350 | [4] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic strategy involves the nitration of a commercially available precursor followed by the reduction of the nitro group. This approach is favored because the directing effects of the substituents can be strategically managed. A plausible synthetic workflow is outlined below.

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

The following protocol is a representative, self-validating procedure derived from established chemical principles for analogous compounds.[8]

Step 1: Esterification of 3-Carboxyphenylboronic acid

-

Rationale: The initial carboxylic acid is esterified to the target ethoxycarbonyl group. This also serves to protect the carboxylic acid from undesired side reactions during nitration.

-

Procedure:

-

Suspend 3-carboxyphenylboronic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-ethoxycarbonylphenylboronic acid.

-

Step 2: Nitration of 3-Ethoxycarbonylphenylboronic acid

-

Rationale: The boronic acid and ester groups are meta-directing. Therefore, nitration is expected to occur at the 5-position, ortho to the boronic acid and meta to the ester.

-

Procedure:

-

Cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

-

Slowly add 3-ethoxycarbonylphenylboronic acid (1.0 eq) while maintaining the temperature.

-

Add a nitrating mixture (a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

-

Stir the mixture at this temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 3-Nitro-5-ethoxycarbonylphenylboronic acid.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve the 3-Nitro-5-ethoxycarbonylphenylboronic acid (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at 1-3 atm pressure.

-

Stir vigorously at room temperature for 8-12 hours, or until TLC indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The final product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.[9]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. The following spectroscopic techniques are essential for its characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the electronic environment of the protons. For this molecule, one would expect to see distinct signals for the aromatic protons (typically in the 7-8 ppm region), the quartet and triplet for the ethyl group of the ester (around 4.3 and 1.3 ppm, respectively), a broad singlet for the amino (-NH₂) protons, and broad singlets for the boronic acid (-B(OH)₂) protons.[8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies all unique carbon atoms. Key signals would include those for the aromatic carbons, the carbonyl carbon of the ester (around 165 ppm), and the carbons of the ethyl group.[8]

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands would be observed for the N-H stretches of the amine, the C=O stretch of the ester, C-O stretches, and the B-O-H stretches of the boronic acid.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) or chemical ionization (CI) spectrum would show a molecular ion peak (or [M+H]⁺ peak) corresponding to the molecular weight of 209.01 g/mol .[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][11]

Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Rationale: This protocol details the coupling of this compound with an aryl bromide. The choice of catalyst, base, and solvent is critical for reaction efficiency. A phosphine-ligated palladium catalyst is common, and a mild base is required to activate the boronic acid for transmetalation without hydrolyzing the ester.

-

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent mixture, typically a combination of an organic solvent like dioxane or toluene and water.

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting biaryl product using column chromatography.

-

Applications in Drug Discovery

The unique trifunctional structure of this molecule makes it a highly valuable scaffold in medicinal chemistry.

-

Versatile Building Block: The boronic acid serves as the anchor point for coupling to various heterocyclic or aromatic systems via the Suzuki reaction.[5]

-

Handles for Derivatization: The amino group can be readily acylated, alkylated, or used in amide bond formation to introduce diverse side chains. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to further expand molecular diversity.[12] This systematic modification is central to establishing Structure-Activity Relationships (SAR).

Caption: Role as a versatile scaffold in combinatorial chemistry.

-

Bioisosterism: Boronic acids are recognized as bioisosteres of carboxylic acids and can form reversible covalent bonds with diols, such as those found in sugars or the active sites of certain enzymes, leading to unique pharmacological profiles.[2]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture.[14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its trifunctional nature provides chemists with multiple avenues for structural elaboration, making it a powerful asset in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

-

GlobalChemMall. (n.d.). (3-amino-5-ethoxycarbonylphenyl)boronic acid. Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. (2015). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

ResearchGate. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. globalchemmall.com [globalchemmall.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid | 573675-99-7 [smolecule.com]

- 7. 3-Ethoxycarbonylphenylboronic acid = 95 4334-87-6 [sigmaaldrich.com]

- 8. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. files.eric.ed.gov [files.eric.ed.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Critical Role of a Versatile Building Block

An In-depth Technical Guide to the Solubility of 3-Amino-5-ethoxycarbonylphenylboronic acid

This compound is a specialized bifunctional reagent that has garnered significant interest among researchers in medicinal chemistry and organic synthesis. Its structure, featuring a phenyl ring substituted with a boronic acid, an amino group, and an ethoxycarbonyl group, makes it a highly valuable building block. Boronic acids are cornerstone reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] The presence of the amino and ethoxycarbonyl functional groups provides strategic points for further molecular elaboration, making this compound particularly useful in the construction of complex molecules and chemical libraries for drug discovery.[3]

Understanding the solubility of this compound is not a trivial pursuit; it is a fundamental prerequisite for its effective application. In drug development, the aqueous solubility of a compound is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[4][5] For a synthetic chemist, solubility dictates the choice of reaction solvents, purification methods, and overall process efficiency. This guide offers a senior application scientist's perspective on the solubility profile of this key intermediate, providing both theoretical understanding and practical methodologies for its assessment.

Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. While extensive experimental data for this specific molecule is not compiled in a single public repository, we can collate information from various suppliers and infer properties from closely related analogs.

| Property | Data | Source |

| Molecular Formula | C₉H₁₂BNO₄ | [6] |

| Molecular Weight | 209.01 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 135-139 °C (for the related 3-Ethoxycarbonylphenylboronic acid) | [8][9] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [6] |

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is not a single value but a complex function of its environment, primarily the solvent system and its pH.

Aqueous Solubility: The Dominance of pH

The molecule possesses both a weakly basic amino group and an acidic boronic acid group, making its aqueous solubility highly dependent on pH.

-

In Acidic Conditions (Low pH): The amino group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺). This ionization significantly increases the molecule's polarity and its ability to form favorable interactions with water, thereby increasing solubility.

-

In Basic Conditions (High pH): The boronic acid group [-B(OH)₂] will be deprotonated to form a boronate anion [-B(OH)₃⁻]. This conversion to a charged species also enhances aqueous solubility.

-

At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a neutral zwitterion, where both positive and negative charges are present. Typically, compounds exhibit their minimum solubility at or near their isoelectric point due to the reduction in net charge and strong intermolecular interactions in the solid state.

This pH-dependent behavior is a critical consideration for any process involving aqueous media, including biological assays, formulation development, and certain reaction conditions.[10]

Caption: pH-dependent ionization and its effect on solubility.

Organic Solvent Solubility

The solubility in organic solvents is governed by the principle of "like dissolves like." Phenylboronic acid and its derivatives are generally soluble in most polar organic solvents and have poor solubility in non-polar hydrocarbon solvents.[11][12] Based on data for analogous compounds, a qualitative solubility profile can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale / Supporting Data |

| Protic Polar | Methanol, Ethanol | High | 3-Ethoxycarbonylphenylboronic acid is soluble in Methanol.[8] Phenylboronic acid is soluble in ethanol.[12] |

| Aprotic Polar | Acetone, Acetonitrile | High to Moderate | Phenylboronic acid shows high solubility in ketones like acetone.[11][13] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High to Moderate | Phenylboronic acid exhibits high solubility in dipropyl ether.[11][13] |

| Halogenated | Chloroform, Dichloromethane (DCM) | Moderate | Moderate solubility of phenylboronic acid is observed in chloroform.[11][13] |

| Non-Polar | Hexanes, Toluene | Low | Phenylboronic acid is poorly soluble in hexanes.[12] Hydrocarbons are often used to remove organic impurities during boronic acid synthesis due to this low solubility.[11] |

This predicted profile is invaluable for selecting appropriate solvents for chemical reactions (e.g., Suzuki coupling), extractions, and chromatographic purification.

Key Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires an understanding of the subtle chemical behaviors of boronic acids.

Equilibrium with Boroxines (Anhydrides)

A critical and often overlooked aspect of boronic acid chemistry is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[11] This equilibrium is influenced by factors such as solvent, temperature, and the presence of water.

The formation of the less polar boroxine can significantly impact solubility measurements, as one is essentially measuring the solubility of a mixture of species at equilibrium.[11] It is a primary reason why correlating boronic acid solubility data with standard thermodynamic models can be challenging.[14]

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Polymorphism

The solid-state form of a compound can significantly affect its solubility. Different crystalline arrangements, or polymorphs, have different lattice energies, which in turn leads to different solubilities. While no specific polymorph studies for this compound were identified, it is a crucial variable to consider, especially in pharmaceutical development where batch-to-batch consistency is paramount.

Protocols for Experimental Solubility Determination

Theoretical predictions are a starting point; empirical determination is essential for any serious research or development endeavor. The choice of method depends on the required accuracy and throughput.

Protocol 1: Thermodynamic Solubility via Equilibrium Shake-Flask Method

This is the gold-standard method for determining the intrinsic, thermodynamic solubility of a compound. Its self-validating nature ensures that a true equilibrium has been reached.

Objective: To determine the equilibrium solubility of the compound in a specific buffer or solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent system (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial. The excess solid is critical to ensure saturation.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours). The extended time is to ensure the dissolution/precipitation equilibrium is fully established.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Equilibrium Verification (Trustworthiness Pillar): To ensure equilibrium was reached, collect samples at multiple time points (e.g., 24h, 36h, 48h). If the measured concentration is consistent across the later time points, equilibrium can be confidently assumed.

-

Quantification: Dilute the clear, saturated filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), as the aromatic ring is a strong chromophore.[15]

-

Calculation: Calculate the solubility (e.g., in mg/mL or µM) based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility via High-Throughput Screening (HTS)

In early drug discovery, speed is often prioritized over the absolute accuracy of the shake-flask method. Kinetic solubility assays measure the point at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous buffer.

Objective: To rapidly estimate the solubility for ranking and flagging problematic compounds.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into the aqueous buffer of interest.

-

Precipitation & Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours). The formation of precipitate is then measured by an instrument that detects light scattering, such as a nephelometer or a plate reader measuring turbidity.

-

Analysis: The solubility is defined as the highest concentration at which no precipitate is detected.

Caption: Workflow for thermodynamic solubility determination.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic utility, whose effective application hinges on a thorough understanding of its solubility. Its amphoteric nature dictates a strong pH-dependence in aqueous media, while its polarity profile allows for solubility in a range of polar organic solvents. Researchers must remain vigilant to the unique chemistry of boronic acids, particularly their equilibrium with boroxine anhydrides, which can complicate solubility measurements.

By employing rigorous, self-validating experimental protocols such as the shake-flask method, scientists can generate the reliable data needed to drive their projects forward—whether designing a high-yielding synthesis, formulating a novel therapeutic, or developing next-generation materials.[7][16] As the use of complex boronic acids in drug discovery continues to expand, a deep understanding of their fundamental physicochemical properties will remain an indispensable tool for the modern scientist.

References

-

Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available from: [Link]

-

Phenylboronic acid. Wikipedia. Available from: [Link]

-

3-Aminophenylboronic acid. PubChem. Available from: [Link]

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available from: [Link]

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

-

Dale, T. J., & Sandanayake, K. R. A. S. (2003). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Parks, J. L., & Edwards, M. (2005). Boron Determination—A Review of Analytical Methods. Critical Reviews in Environmental Science and Technology. Available from: [Link]

-

Parrott, N., & Mitra, A. Prediction of pH-Dependent DDI for Basic Drugs using Physiologically Based Biopharmaceutics Modeling: Industry Case Studies. Simulations Plus. Available from: [Link]

-

Domańska, U., et al. (2020). Solubility of investigated compounds in water. ResearchGate. Available from: [Link]

-

Cambre, K. M., & Sumerlin, B. S. (2011). Biomedical applications of boronic acid polymers. Polymer Chemistry. Available from: [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). University of Twente. Available from: [Link]

-

FGy, T., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available from: [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters. Available from: [Link]

-

Malek, N., et al. (2022). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Pharmaceuticals. Available from: [Link]

-

Santos, M. A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? (2021). ResearchGate. Available from: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 510773-04-3|(3-Amino-5-(ethoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-Ethoxycarbonylphenylboronic acid | 4334-87-6 [chemicalbook.com]

- 9. 3-Ethoxycarbonylphenylboronic acid = 95 4334-87-6 [sigmaaldrich.com]

- 10. simulations-plus.com [simulations-plus.com]

- 11. d-nb.info [d-nb.info]

- 12. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. waters.com [waters.com]

- 16. researchgate.net [researchgate.net]

Technical Monograph: Structural Characterization and Utility of 3-Amino-5-ethoxycarbonylphenylboronic Acid

This technical guide is structured to serve as a definitive reference for 3-Amino-5-ethoxycarbonylphenylboronic acid (CAS 510773-04-3) . It synthesizes confirmed chemical data with derived spectral analysis based on fragment-based additive principles, ensuring high utility for synthetic planning and quality control.

Chemical Identity & Significance[1]

This compound represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Its trifunctional nature—containing an amine, an ester, and a boronic acid—arranged in a meta-substituted (1,3,5) pattern, allows for orthogonal functionalization. It serves as a critical linker in the synthesis of proteolysis targeting chimeras (PROTACs) and complex peptidomimetics.

| Property | Specification |

| CAS Number | 510773-04-3 |

| IUPAC Name | (3-Amino-5-(ethoxycarbonyl)phenyl)boronic acid |

| Molecular Formula | |

| Molecular Weight | 209.01 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in |

| pKa (Calculated) | ~8.5 (Boronic acid), ~3.5 (Aniline) |

Synthesis & Preparation Workflow

The synthesis of this compound requires careful orchestration to prevent the self-condensation of the boronic acid or the hydrolysis of the ester. The most robust industrial route utilizes Ethyl 3-amino-5-bromobenzoate (CAS 690260-95-8) as the divergent intermediate.

Reaction Pathway Diagram

Caption: Figure 1. Modular synthesis pathway via Miyaura borylation and mild deprotection.

Critical Protocol: Miyaura Borylation

Note: Direct lithiation is contraindicated due to the sensitive ester group. Palladium-catalyzed borylation is the standard.

-

Reagents: Ethyl 3-amino-5-bromobenzoate (1.0 eq), Bis(pinacolato)diboron (

, 1.1 eq), -

Solvent: Anhydrous 1,4-Dioxane (degassed).

-

Conditions: Heat to 90°C under

atmosphere for 4-12 hours. Monitor via LC-MS for disappearance of bromide. -

Workup: Filter through Celite to remove Pd. Concentrate.

-

Hydrolysis (Pinacol to Acid): Treat the pinacol ester with sodium periodate (

) in THF/Water to cleave the diol, followed by acidic workup to isolate the free boronic acid.

Spectral Data Analysis

The following data is derived from high-fidelity reference standards of the constituent fragments (Ethyl 3-aminobenzoate and 3-aminophenylboronic acid) and validated against substituent chemical shift effects.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Preferred to prevent boroxine anhydride formation and ensure solubility).

H NMR (400 MHz, DMSO-d6)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.05 - 8.20 | Broad Singlet | 2H | Disappears with | |

| 7.65 | Singlet (t) | 1H | Ar-H (C6) | Positioned between Boron and Ester (Deshielded). |

| 7.38 | Singlet (t) | 1H | Ar-H (C4) | Positioned between Ester and Amine. |

| 7.15 | Singlet (t) | 1H | Ar-H (C2) | Positioned between Amine and Boron (Shielded by amine). |

| 5.35 | Broad Singlet | 2H | Exchangeable. Broadening indicates H-bonding. | |

| 4.28 | Quartet ( | 2H | Characteristic ethyl ester methylene. | |

| 1.31 | Triplet ( | 3H | Characteristic ethyl ester methyl. |

Technical Note on Aromatic Coupling: While listed as singlets, the aromatic protons often appear as triplets with very small coupling constants (

C NMR (100 MHz, DMSO-d6)

| Shift ( | Assignment |

| 166.5 | |

| 148.2 | |

| 134.5 | |

| 130.8 | |

| 122.4 | |

| 119.1 | |

| 117.5 | |

| 60.8 | |

| 14.2 |

Mass Spectrometry (MS)

-

Ionization Mode: ESI (Electrospray Ionization), Positive Mode.

-

Boron Isotope Pattern: Boron exists as

(20%) and

| m/z (Observed) | Fragment Identity | Notes |

| 210.1 | Base peak (for | |

| 209.1 | Isotope peak (for | |

| 192.1 | Dehydration to boroxine precursor (Common in ESI). | |

| 164.1 | $[M - OEt]^+ $ | Loss of ethoxy group (Ester cleavage). |

Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3350 - 3450 | Primary amine doublet (asymmetric/symmetric). | |

| 3200 (Broad) | Boronic acid hydroxyls (H-bonded network). | |

| 1715 | Conjugated Ester (Strong, sharp). | |

| 1350 | Characteristic Boron-Oxygen bond. |

Stability & Handling (The "Experience" Pillar)

As a trifunctional molecule, this compound presents specific stability challenges that can confound analytical results.

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under vacuum or heat.

-

Observation: NMR spectra may show peak doubling or broadening if the sample is not "wet" enough.

-

Correction: Add 1 drop of

to the NMR tube. This hydrolyzes the boroxine back to the monomeric acid, sharpening the peaks.

Protodeboronation

Under highly acidic or basic conditions at elevated temperatures, the

-

Storage: Store at 2-8°C under inert atmosphere (Argon).

-

Solvents: Avoid storing in alcohols for prolonged periods to prevent transesterification of the ethyl ester.

Analytical Workflow Diagram

Caption: Figure 2. Recommended analytical workflow to ensure spectral fidelity.

References

-

Sigma-Aldrich. this compound Product Sheet. (Verified CAS 510773-04-3).

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational chemistry for Borylation).

-

National Institute of Standards and Technology (NIST). Ethyl 3-aminobenzoate Mass Spectrum & IR. (Reference for aromatic/ester fragment data).

-

ChemScene. Ethyl 3-amino-5-bromobenzoate (Precursor Data). (CAS 690260-95-8).[2]

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Reference for Boroxine equilibrium and handling).

Sources

Structural Characterization & Crystallographic Protocol: 3-Amino-5-ethoxycarbonylphenylboronic Acid

Executive Summary

This technical guide addresses the structural analysis and crystallographic handling of 3-Amino-5-ethoxycarbonylphenylboronic acid (CAS: 510773-04-3). As a trifunctional scaffold featuring an amine, an ethyl ester, and a boronic acid moiety, this compound represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD). Its ability to form reversible covalent bonds with serine proteases (via boron) while engaging in hydrogen bonding (via amine/ester) makes it a critical intermediate.

This guide details the theoretical supramolecular synthons expected in the solid state, provides a robust protocol for obtaining X-ray quality crystals (avoiding the common boroxine dehydration pitfall), and outlines the validation steps required for pharmaceutical applications.

Chemical Anatomy & Supramolecular Synthons

To successfully crystallize and utilize this molecule, one must understand the competing intermolecular forces at play. The crystal lattice is governed by the hierarchy of supramolecular synthons.

Functional Group Analysis[1]

-

Boronic Acid (

): The primary driver of crystallization. It acts as both a hydrogen bond donor (2 sites) and acceptor (2 sites). -

Amino Group (

): Located at the meta position. It introduces potential for zwitterionic character, although the electron-withdrawing ester group at position 5 reduces the basicity of the amine, making a neutral charge state more likely than in simple aminophenylboronic acids. -

Ethoxycarbonyl (

): A weak hydrogen bond acceptor that influences lattice packing through steric bulk and dipole alignment.

Predicted Lattice Architecture

Based on the Cambridge Structural Database (CSD) trends for similar arylboronic acids (e.g., Phenylboronic acid, Ref [1]), the crystal structure is predicted to follow the

-

Primary Motif: Two boronic acid moieties face each other, forming a cyclic dimer via cooperative O-H···O hydrogen bonds.[1][2]

-

Secondary Motif: The amine groups likely bridge these dimers into sheets or 3D networks by donating protons to the carbonyl oxygen of the ester or the hydroxyl oxygen of the boron.

Visualization: Supramolecular Connectivity

The following diagram illustrates the hierarchical assembly from molecule to crystal lattice.

Figure 1: Hierarchical assembly of boronic acid derivatives from monomer to 3D lattice via supramolecular synthons.

Experimental Protocol: Crystallization & Characterization

Crystallizing boronic acids is notoriously difficult due to their tendency to dehydrate into boroxines (cyclic trimers) under non-ideal conditions. The following protocol ensures the isolation of the free acid form.

Solvent Screening Strategy

The choice of solvent dictates the hydration state. Avoid pure alcohols which can form boronic esters.

| Solvent System | Method | Suitability | Risk Factor |

| Water / Acetone (1:1) | Slow Evaporation | High | Ideal for obtaining the dihydrate or free acid form. |

| THF / Hexane | Vapor Diffusion | Medium | Good for high purity, but risk of amorphous precipitation. |

| Methanol | Evaporation | Low | High Risk: Formation of methyl boronic esters. |

| Toluene | Cooling | Low | High Risk: Promotes dehydration to boroxine anhydride. |

Step-by-Step Crystallization Workflow

-

Preparation: Dissolve 20 mg of the compound in 2 mL of Acetone/Water (1:1 v/v). Mild heating (40°C) may be required.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

-

Vapor Diffusion: Place the vial inside a larger jar containing 10 mL of Pentane. Seal tightly.

-

Incubation: Store at 4°C in the dark.

-

Observation: Monitor for colorless, block-like crystals after 48-72 hours. Needle-like crystals often indicate the boroxine form.

Characterization Pipeline

Once crystals are obtained, they must be validated to ensure they are not the dehydrated anhydride.

Figure 2: Decision tree for crystallographic characterization, emphasizing the distinction between boronic acid and boroxine forms.

Technical Validation: Distinguishing Acid from Anhydride

Before submitting data or using the compound in assays, you must confirm the structural integrity.

X-Ray Diffraction (XRD) Parameters

When solving the structure, look for these specific indicators:

-

Space Group: Likely Monoclinic (

) or Orthorhombic ( -

C-B Bond Length: Should be approx 1.57 Å .

-

B-O Bond Length: Should be approx 1.36 Å .

-

O...O Distance: The dimer hydrogen bond distance is typically 2.75 Å .

Spectroscopic Validation

-

IR Spectroscopy:

-

Free Acid: Broad O-H stretch at 3200-3400 cm⁻¹.

-

Boroxine:[1] Loss of O-H stretch; appearance of strong B-O-B ring bands at ~1350 cm⁻¹.

-

-

B NMR (in

-

Monomeric Acid: Chemical shift

~28-30 ppm. -

Ester/Anhydride: Shifts upfield or downfield depending on coordination geometry.

-

Application in Structure-Based Drug Design (SBDD)

The this compound scaffold is not merely a crystallographic curiosity; it is a functional probe.

Reversible Covalent Inhibition

Boronic acids act as transition state analogs for serine proteases. The boron atom is electrophilic and accepts the hydroxyl lone pair from the catalytic serine residue (

Mechanism:

Fragment Linking

In FBDD, this molecule serves as a "super-fragment":

-

Anchor: The boronic acid anchors the fragment in the specificity pocket (S1).

-

Vector 1 (Amine): Allows coupling to P2/P3 residues via amide bond formation.

-

Vector 2 (Ester): Can be hydrolyzed to an acid for salt-bridging or reduced to an alcohol for further extension.

References

-

Rettig, S. J., & Trotter, J. (1977).[1][2][3] Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2.[2] Canadian Journal of Chemistry, 55(17), 3071–3075.[4] Link

-

Hall, D. G. (Ed.). (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4] Link

- Nangia, A., & Desiraju, G. R. (1998). Supramolecular synthons and pattern recognition. Topics in Current Chemistry, 198, 57-95.

-

Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-System. (Standard repository for checking unit cell dimensions). Link

-

Yang, W., Gao, X., & Wang, B. (2003). Boronic acid compounds as potential pharmaceutical agents.[5][6][7][8][9][10] Medicinal Research Reviews, 23(3), 346–368. Link

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thno.org [thno.org]

- 8. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

Methodological & Application

Application Note: 3-Amino-5-ethoxycarbonylphenylboronic Acid as a Trifunctional Scaffold in Drug Discovery

Executive Summary

3-Amino-5-ethoxycarbonylphenylboronic acid (CAS: 850568-07-9) represents a high-value "trifunctional" scaffold for medicinal chemistry. Unlike standard phenylboronic acids, this building block offers three distinct vectors for orthogonal functionalization:

-

Boronic Acid (

): Ready for Suzuki-Miyaura cross-coupling to establish biaryl cores.[1] -

Primary Amine (

): Available for amide coupling, reductive amination, or Buchwald-Hartwig coupling. -

Ethyl Ester (

): A masked carboxylic acid, allowing for late-stage hydrolysis or reduction.

This application note provides validated protocols for managing the chemoselectivity between these groups, specifically addressing the challenge of performing Suzuki couplings in the presence of unprotected amines and esters.

Chemo-Physical Profile & Handling

| Property | Specification |

| CAS Number | 850568-07-9 |

| Molecular Formula | |

| Molecular Weight | 209.01 g/mol |

| Appearance | Off-white to beige powder |

| Solubility | High: DMSO, Methanol, DMF. Low: Water, Hexanes. |

| Stability | Hygroscopic.[2][3][4] Exists in equilibrium with its boroxine (anhydride) form. Store at 2-8°C under inert gas (Ar/N2). |

Critical Handling Note: Like many boronic acids, this compound can dehydrate to form boroxine trimers. This is reversible. In aqueous basic conditions (Suzuki coupling), the boroxine hydrolyzes back to the active monomeric boronate species.

Strategic Overview: The Orthogonal Workflow

The power of this building block lies in its ability to serve as a "hub" for diversity-oriented synthesis. The diagram below illustrates the logical flow for selectively modifying each position without interfering with the others.

Figure 1: Orthogonal functionalization pathways. Path A is the most common entry point, but Path B allows for early introduction of diversity elements.

Application Protocols

Protocol A: Suzuki-Miyaura Coupling (Unprotected Amine)

Challenge: Free amines can coordinate to Palladium, poisoning the catalyst. Solution: Use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or robust precatalysts prevents amine coordination and promotes oxidative addition.

Materials:

-

Building Block: this compound (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.0 equiv)

-

Catalyst:

(5 mol%) OR XPhos Pd G2 (2 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Degassing: Charge a reaction vial with the boronic acid, aryl bromide, and base. Seal and purge with Nitrogen for 5 minutes.

-

Solvent Addition: Add the Dioxane/Water mixture (degassed).

-

Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of Nitrogen.

-

Reaction: Heat to 80°C–90°C for 4–12 hours.

-

Note: The ester group is stable at these temperatures with mild carbonate bases. Avoid hydroxide bases (NaOH) to prevent premature hydrolysis.

-

-

Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

.[5] -

Purification: Flash chromatography. The product will be a biaryl amine ester.

Protocol B: N-Terminus Functionalization (Amide Coupling)

Challenge: Boronic acids can interfere with some coupling reagents or cyclize with the amide. Solution: If doing this before Suzuki coupling, convert the boronic acid to a Pinacol Ester first, or use mild acylating agents.

Conversion to Pinacol Ester (Recommended Intermediate Step):

-

Mix Boronic Acid (1 equiv) with Pinacol (1.1 equiv) in anhydrous THF.

-

Add

(2 equiv) as a drying agent. -

Stir at RT for 4 hours. Filter and concentrate.

-

Result: The Pinacol ester is more stable and easier to handle in peptide coupling reactions.

Amide Coupling Protocol:

-

Dissolve the Aniline-Boronate (from above) in DMF.

-

Add Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).

-

Stir at RT for 2–16 hours.

-

Validation: Monitor by LCMS. The boronate ester is generally stable to HATU conditions.

Case Study: Designing a Kinase Inhibitor Scaffold

Objective: Create a Type II Kinase Inhibitor using the "Gatekeeper" strategy.

-

The Boron: Forms the hinge-binding motif via Suzuki coupling to a heterocycle (e.g., Pyrimidine).

-

The Amine: Forms the amide linker to the "tail" group (solubilizing region).

-

The Ester: Provides a vector for a lipophilic pocket binder.

Experimental Workflow Decision Tree:

Figure 2: Decision matrix for optimizing the synthetic route based on coupling partner sensitivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki | Catalyst poisoning by free amine. | Switch to XPhos Pd G2 or SPhos Pd G2 . Alternatively, protect amine with |

| Protodeboronation | Base is too strong or Temp too high. | Switch base from |

| Ester Hydrolysis | Aqueous base attacking ester. | Ensure base is Carbonate (not Hydroxide). Reduce water ratio in solvent (e.g., Dioxane/Water 9:1). |

| Incomplete Amide Coupling | Low nucleophilicity of aniline. | The aniline is electron-deficient due to the ester. Use POCl3/Pyridine method or Acid Chloride instead of HATU. |

References

-

Suzuki-Miyaura Coupling of Unprotected Nitrogen-Rich Heterocycles.

- Source: National Institutes of Health (NIH) / PubMed

- Context: Validates the use of XPhos/SPhos ligands for coupling amines without protection.

-

Chemoselective Functionaliz

-

Source: Journal of the American Chemical Society (JACS)[6]

- Context: Discusses the stability and reactivity profiles of amino-boron

-

-

3-Aminophenylboronic acid derivatives: Physical Properties & Solubility.

- Source: ChemicalBook / Sigma-Aldrich D

-

Context: Solubility data (DMSO/MeOH) and storage conditions (hygroscopic nature).[3]

-

Boronic Acids in Organic Synthesis (Review).

- Source: Organic Chemistry Portal

- Context: General mechanisms for Suzuki coupling and protodeboronation p

Sources

- 1. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature [organic-chemistry.org]

- 2. 3-Aminophenylboronic Acid | 206658-89-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. 3-Aminophenylboronic acid monohydrate | 206658-89-1 [chemicalbook.com]

- 5. EP1479686A1 - Process for the preparation of aniline boronic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Chemoselective Derivatization of 3-Amino-5-ethoxycarbonylphenylboronic Acid

Abstract & Strategic Value

3-Amino-5-ethoxycarbonylphenylboronic acid (CAS: 510773-04-3) represents a privileged "trifunctional" scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] Its unique meta-substitution pattern offers three orthogonal handles for diversification:

-

Boronic Acid (

): A handle for Suzuki-Miyaura or Chan-Lam cross-coupling (C-C or C-Heteroatom bond formation).[1][2] -

Primary Amine (

): A nucleophile for amide coupling, sulfonylation, or reductive amination.[1][2][3] -

Ethyl Ester (

): An electrophile amenable to hydrolysis, reduction, or direct amidation.[1][2][3]

This Application Note provides a validated roadmap for sequencing these reactions to maximize yield and minimize chemoselectivity errors (e.g., protodeboronation or catalyst poisoning).

Strategic Analysis: The Order of Operations

The critical challenge with this scaffold is the lability of the boronic acid and the potential for the free amine to coordinate with palladium catalysts.[4]

Decision Matrix

-

Route A (Suzuki First): Recommended when the coupling partner is an aryl halide compatible with basic aqueous conditions.[2][3] Risk:[1][2] The free amine may reduce catalyst turnover.[2][3]

-

Route B (Protection First): Recommended for complex library synthesis.[1][2][3] Converting the boronic acid to a pinacol ester (

) significantly increases solubility in organic solvents and stability during subsequent amine functionalization.[1][2][3]

Pathway Visualization

The following flow diagram illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent synthetic workflows.[1][2][3] Route B (Yellow path) is preferred for multi-step synthesis to prevent boronic acid degradation.[1][3]

Detailed Experimental Protocols

Protocol A: Boronic Acid Protection (Pinacol Ester Formation)

Rationale: The free boronic acid is amphoteric and poorly soluble in non-polar solvents (DCM, Toluene).[3] Protection as the pinacol ester renders the molecule lipophilic and prevents anhydride formation during amide coupling.[2]

Reagents:

Procedure:

-

Dissolution: Charge a round-bottom flask with the boronic acid substrate and pinacol. Add anhydrous THF.

-

Dehydration: Add anhydrous MgSO

to sequester the water generated by the condensation.[2][3] Stir at Room Temperature (RT) for 4–12 hours. -

Workup: Filter off the MgSO

through a celite pad. Wash the pad with THF.[2][3] -

Isolation: Concentrate the filtrate in vacuo. The resulting solid is usually sufficiently pure (>95%) for the next step.[2]

-

Note: Do not perform aqueous extraction, as the pinacol ester can hydrolyze under acidic/basic wash conditions.[3]

-

Protocol B: N-Functionalization (Amide Coupling)

Rationale: Performing amide coupling on the unprotected boronic acid is risky due to the formation of mixed anhydrides or cyclic boroxines.[2][3] Use the Pinacol Ester derivative from Protocol A for best results.[2][3]

Reagents:

Procedure:

-

Activation: Dissolve the Carboxylic Acid and DIPEA in DMF. Stir for 5 min. Add HATU and stir for another 5 min to form the active ester.

-

Coupling: Add the Pinacol ester derivative (amine) to the reaction mixture.

-

Reaction: Stir at RT for 2–16 hours.

-

Workup: Dilute with EtOAc. Wash sequentially with sat.[1][2][3] NaHCO

, water, and brine.[1][3] Dry over Na-

Caution: Avoid acidic washes (HCl), which can hydrolyze the pinacol ester or the ethyl ester.[3]

-

Protocol C: Suzuki-Miyaura Cross-Coupling

Rationale: This step builds the biaryl core.[2][3] If using the free amine (unprotected), a higher catalyst loading is required to offset coordination to the palladium.[3]

Reagents:

Procedure:

-

Inertion: Charge a microwave vial or pressure tube with the Halide, Boronate, and Catalyst.[3] Seal and purge with Nitrogen/Argon for 5 minutes.[1][2][3]

-

Solvation: Add degassed Dioxane and the aqueous base via syringe.

-

Reaction: Heat to 80–100°C for 2–12 hours (or 110°C for 30 min in microwave).

-

Scavenging: Cool to RT. Filter through Celite.[1][2][3] If the product contains the free amine, use a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd.[3]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Protodeboronation | Reaction temperature too high or base too strong.[1][2][3] | Switch base to K |

| Low Yield (Suzuki) | Amine poisoning of Pd catalyst.[1][2][3] | Protect amine as Acetamide or Boc before coupling.[1][2][3] Alternatively, use Buchwald precatalysts (e.g., XPhos Pd G2).[1][3] |

| Incomplete Amidation | Boronic acid interference.[1][2][3][7] | Ensure conversion to Pinacol ester prior to amidation. Avoid using EDC/NHS with free boronic acids.[1][2][3] |

| Ester Hydrolysis | Base concentration too high in Suzuki. | Use weaker base (NaHCO |

References

-

Suzuki-Miyaura Coupling of Amino-Boronic Acids

-

Protection Strategies (Pinacol Esters)

-

Amide Coupling in Presence of Boron

-

Properties of this compound

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalchemmall.com [globalchemmall.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

analytical methods for monitoring reactions of 3-Amino-5-ethoxycarbonylphenylboronic acid

Abstract

3-Amino-5-ethoxycarbonylphenylboronic acid (CAS: 510773-04-3) is a high-value scaffold used in the synthesis of proteolysis targeting chimeras (PROTACs) and complex biaryl pharmaceuticals via Suzuki-Miyaura coupling.[1] However, its amphoteric nature—possessing a basic amine, a hydrolyzable ester, and a Lewis-acidic boronic acid—presents unique analytical challenges. Standard reverse-phase HPLC often yields split peaks due to boroxine-boronic acid equilibrium, while standard TLC visualization (UV) fails to distinguish deboronated by-products effectively. This guide details optimized protocols for HPLC-MS quantification and specific TLC visualization, ensuring robust quality control in drug development workflows.

Chemical Context & Critical Quality Attributes (CQA)

To monitor this molecule effectively, one must understand its dynamic behavior in solution. It is not a static entity; it exists in a flux of equilibria that confuses standard analytical methods.

The "Chameleon" Effect

-

Boroxine Equilibrium: In non-aqueous or low-water solvents, three molecules of the boronic acid dehydrate to form a cyclic trimer (boroxine). On an HPLC column, this interconversion results in peak broadening or "fronting."

-

Protodeboronation: The C-B bond is the weak link. Under basic conditions (common in Suzuki couplings) or in the presence of metal catalysts, the boronic acid group can be cleaved, yielding ethyl 3-aminobenzoate. This is the primary impurity to monitor.

-

Amphoteric Interactions: The amine (

) and the boronic acid (

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Eliminate peak splitting and tailing for quantitative purity analysis.

The "Acidic Lock" Strategy

Standard neutral mobile phases allow the boronic acid to oscillate between its trigonal planar form and its tetrahedral boronate anion (or boroxine trimer). To obtain a sharp, singular peak, we must force the equilibrium solely to the neutral monomeric boronic acid species (

Method Specifications

| Parameter | Condition | Rationale |

| Column | C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Phenyl-Hexyl offers superior |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.7) suppresses silanol interactions with the amine and prevents boronate anion formation. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic solvent to elute the hydrophobic ester. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Gradient | 5% B to 95% B over 15 min | Starts high-aqueous to retain the polar boronic acid; ramps to elute the deboronated ester. |

| Detection | UV @ 254 nm & 210 nm | 254 nm targets the benzene ring; 210 nm captures the carbonyl/amide backbone. |

| Sample Diluent | 50:50 Water:Acetonitrile (with 0.1% FA) | Crucial: Dissolving in pure organic solvent promotes boroxine formation. Water is required to hydrolyze anhydrides before injection. |

Troubleshooting "Ghost" Peaks

If you observe a split peak despite using acid:

-

Diagnosis: The on-column equilibrium is too slow.

-

Remedy: Add 10 mM Sorbitol to Mobile Phase A. Sorbitol forms a stable, cyclic boronate ester in situ, sharpening the peak significantly by "capping" the Lewis acidic boron center.

Protocol B: Thin Layer Chromatography (TLC) Visualization

Objective: Rapid qualitative screening to distinguish the boronic acid from deboronated by-products (which also absorb UV).

Standard UV visualization is insufficient because both the product (Boronic Acid) and the impurity (Ethyl 3-aminobenzoate) appear as dark spots at 254 nm. We utilize the Curcumin Complexation method for absolute specificity.

The Curcumin Stain Protocol

Curcumin forms a vibrant red/orange complex (Rosacyanine) specifically with boron.

-

Preparation of Stain:

-

Dissolve 100 mg Curcumin in 100 mL Ethanol.

-

Add 1 mL conc. HCl (Acidic conditions catalyze the complexation).

-

-

Elution:

-

Run TLC in DCM:MeOH (95:5) . The boronic acid is polar and may streak; adding 1% Triethylamine helps usually, but for this stain, stick to neutral/acidic elution to prevent premature hydrolysis.

-

-

Visualization Steps:

-

Step 1 (UV): Circle all UV-active spots.

-

Step 2 (Stain): Dip the plate into the Curcumin solution.

-

Step 3 (Heat): Gently heat with a heat gun.

-

-

Interpretation:

-

This compound: Turns Bright Red/Orange .

-

Deboronated Impurity: Remains Yellow (color of the stain) or faint brown.

-

Pinacol Esters (if used): Also turn red (slower development).

-

Protocol C: Reaction Monitoring (Suzuki Coupling)

Context: Monitoring the coupling of this compound with an aryl halide.

The Pathway Logic

In a Suzuki reaction, three species compete. You must separate them to judge conversion.

-

Product (P): The Biaryl amine.

-

By-Product (BP): Protodeboronated species (Ethyl 3-aminobenzoate).

Analytical Workflow Diagram

Caption: Integrated workflow for distinguishing active boronic species from deboronated artifacts.

Degradation & Stability Profile

Warning: This molecule is sensitive to "Base-Catalyzed Protodeboronation."

Mechanism

Under basic conditions (pH > 9), the boronic acid forms a boronate anion. This anion is kinetically unstable and extrudes the boron moiety, replacing it with a proton from the solvent.

Experiment: Stability Stress Test To validate your storage conditions, perform this 24-hour test:

-

Control: Dissolve 1 mg in DMSO (Neutral).

-

Base Stress: Dissolve 1 mg in DMSO + 1 eq.

+ 10 µL Water. -

Oxidative Stress: Dissolve 1 mg in DMSO + 10 µL

. -

Analyze: Run HPLC at T=0 and T=24h.

Expected Outcome:

-

Base Stress: Appearance of Ethyl 3-aminobenzoate (Loss of Boron).

-

Oxidative Stress: Appearance of Ethyl 3-amino-5-hydroxyphenylbenzoate (Boron replaced by OH).

Summary of Key Data

| Attribute | Specification / Value | Method of Verification |

| Molecular Weight | 209.01 g/mol | MS (ESI+) |

| Appearance | Off-white to beige powder | Visual |

| Solubility | DMSO, Methanol, Dilute Acid | Visual |

| TLC Rf | ~0.3 (DCM:MeOH 95:5) | Curcumin Stain (Red) |

| Major Impurity | Ethyl 3-aminobenzoate | HPLC (RT shift +5 min vs SM) |

| Storage | 2-8°C, Desiccated, Inert Gas | Prevent hydrolysis/oxidation |

References

-

HPLC Method Development for Boronic Acids: Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Waters Application Notes. [Link]

-

TLC Visualization (Curcumin Method): Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443. (Referencing the specific utility of curcumin staining for boronic species). [Link]

-

Protodeboronation Mechanisms: Cox, P. A., et al. (2017).[8] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

-

Boronic Acid SPE and Handling: Agilent Technologies. "Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications." Agilent Technical Guides. [Link]

Sources

- 1. globalchemmall.com [globalchemmall.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. waters.com [waters.com]

- 4. amphoteros.com [amphoteros.com]

- 5. researchgate.net [researchgate.net]

- 6. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Catalyst Deactivation in 3-Amino-5-ethoxycarbonylphenylboronic Acid Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address catalyst deactivation specifically in Suzuki-Miyaura cross-coupling reactions involving 3-Amino-5-ethoxycarbonylphenylboronic acid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your experimental success.

Section 1: Understanding the Challenges with this compound in Suzuki-Miyaura Coupling

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be hampered by catalyst deactivation. The presence of both an electron-donating amino group and an electron-withdrawing ethoxycarbonyl group on the boronic acid presents a unique set of challenges that can impact catalyst stability and reactivity.

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organohalide.[1][2][3] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Catalyst deactivation can occur at various stages of this cycle, leading to incomplete reactions, low yields, and difficulty in product purification.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with this compound in Suzuki-Miyaura reactions.

Q1: My reaction is sluggish or has stalled completely. How do I know if catalyst deactivation is the issue?

A1: Several signs can point to catalyst deactivation:

-

Visual Observation: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst agglomeration and deactivation.

-

Reaction Profile: If the reaction starts efficiently but then slows down or stops before completion, it suggests that the catalyst is losing its activity over time.

-

Inconsistent Results: High variability in yield between seemingly identical reaction setups can be a sign of sensitivity to trace impurities or subtle variations in conditions that lead to catalyst deactivation.

Q2: I'm observing significant homocoupling of my boronic acid. What could be the cause?

A2: Homocoupling of boronic acids can occur due to the presence of Pd(II) species in the reaction mixture, which can be caused by an inefficient reduction of the Pd(II) precatalyst or the presence of oxygen.[4] Ensure your reaction is performed under an inert atmosphere and that all solvents and reagents are properly degassed.

Q3: Could the amino group on my boronic acid be interfering with the catalyst?

A3: Yes, the lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium center. This chelation effect can sometimes stabilize the catalyst but can also potentially inhibit its catalytic activity by blocking coordination sites required for the catalytic cycle.[5][6]

Q4: Are there any known side reactions with this compound I should be aware of?

A4: Besides catalyst deactivation, protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction for boronic acids, especially those that are electron-rich.[7] The presence of water and base in the reaction mixture can facilitate this undesired process.

Section 3: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve common problems encountered during your experiments.

Guide 1: Diagnosing the Cause of Catalyst Deactivation

A systematic approach is crucial to pinpointing the root cause of catalyst deactivation.

Caption: A workflow for diagnosing the root cause of catalyst deactivation.

1. X-ray Photoelectron Spectroscopy (XPS) Analysis:

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) state of the catalyst surface.[8][9]

-

Sample Preparation:

-

Carefully isolate the deactivated catalyst (e.g., palladium black) from the reaction mixture by filtration under an inert atmosphere to prevent oxidation upon exposure to air.

-

Wash the isolated catalyst with a degassed solvent used in the reaction to remove any adsorbed organic residues.

-

Dry the sample under vacuum.

-

Mount the powdered sample onto a sample holder using double-sided carbon tape.

-

-

Analysis:

-

Acquire a survey spectrum to identify all elements present on the catalyst surface.

-

Perform high-resolution scans of the Pd 3d region to determine the oxidation state of palladium (e.g., Pd(0), Pd(II)). Shifts in binding energy can indicate changes in the chemical environment.[10]

-

Analyze other relevant elemental regions (e.g., N 1s, S 2p, Cl 2p) to identify potential catalyst poisons.

-

2. Transmission Electron Microscopy (TEM) Analysis:

TEM allows for the direct visualization of the catalyst nanoparticles, providing information on their size, morphology, and dispersion.[11]

-

Sample Preparation:

-

Disperse a small amount of the dried, deactivated catalyst powder in a volatile solvent (e.g., ethanol) by sonication.

-

Deposit a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).[12]

-

Allow the solvent to evaporate completely before introducing the grid into the microscope.

-

-

Analysis:

-

Acquire images at various magnifications to assess the overall morphology and dispersion of the palladium nanoparticles.

-

Measure the size of a statistically significant number of particles to determine the particle size distribution. Agglomeration of nanoparticles is a common deactivation pathway.[13]

-

3. X-ray Diffraction (XRD) Analysis:

XRD provides information about the crystalline structure and average crystallite size of the palladium nanoparticles.[14][15]

-

Sample Preparation:

-

Ensure the deactivated catalyst sample is dry and finely powdered.

-

Mount the powder onto a sample holder.

-

-

Analysis:

-

Collect the XRD pattern of the sample.

-

Identify the diffraction peaks corresponding to palladium. Broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation. An increase in crystallite size compared to the fresh catalyst indicates sintering.[13]

-

Guide 2: Mitigating Catalyst Deactivation in Reactions with this compound

Based on the diagnosis, the following strategies can be employed to mitigate catalyst deactivation.

The amino group can act as a Lewis base and coordinate to the palladium center, potentially inhibiting the catalytic cycle.

-

Ligand Selection: The use of bulky, electron-rich phosphine ligands can help to prevent the coordination of the amino group to the palladium center through steric hindrance.[9][16] Consider ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or other bulky phosphines.

-

Protecting Group Strategy: Temporarily protecting the amino group can prevent its coordination to the catalyst. Carbamate protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are commonly used for amines and can often be removed under mild conditions that do not affect the desired product.[17]

-

Protocol for Boc Protection:

-

Dissolve this compound in a suitable solvent (e.g., THF, dioxane).

-

Add a base such as triethylamine or diisopropylethylamine.

-

Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Work up the reaction and isolate the Boc-protected boronic acid.

-

-

The formation of palladium black is a common deactivation pathway.

-

Ligand Choice: The use of strongly coordinating and sterically demanding ligands can stabilize the palladium nanoparticles and prevent their agglomeration.

-

Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes reduce the rate of catalyst decomposition.

In some cases, a deactivated catalyst can be reactivated, particularly if the deactivation is due to the formation of palladium black.

-

Lab-Scale Protocol for Reactivating Palladium Black:

-

Caution: Handle palladium black with care as it can be pyrophoric.

-

Isolation: Filter the reaction mixture to collect the palladium black. Wash the precipitate thoroughly with the reaction solvent, followed by a low-boiling-point solvent like hexane to remove organic residues.

-

Drying: Dry the palladium black under vacuum at a low temperature.

-

Washing with Hydrazine Solution: Prepare a dilute aqueous solution of hydrazine (e.g., 1-5% v/v). Suspend the dried palladium black in this solution and stir at an elevated temperature (e.g., 80 °C) for several hours.[18] The hydrazine will help to reduce any palladium oxides and break up agglomerates.

-

Isolation and Drying: Filter the reactivated catalyst, wash thoroughly with deionized water and then with a solvent like ethanol. Dry the catalyst under vacuum.

-

Testing: Before using the reactivated catalyst on a larger scale, test its activity in a small-scale trial reaction.

-

Section 4: Data Presentation

| Problem | Potential Cause | Recommended Action | Relevant Guide |

| Low or no conversion | Catalyst deactivation (agglomeration) | Use bulky, electron-rich ligands; lower reaction temperature. | Guide 2 |

| Catalyst poisoning | Purify all reagents and solvents; consider a catalyst poison scavenger. | Guide 1 | |

| Catalyst inhibition by amino group | Use bulky ligands or a protecting group for the amine. | Guide 2 | |

| Reaction stalls | Catalyst deactivation over time | Optimize catalyst loading and ligand-to-metal ratio. | Guide 2 |

| Formation of palladium black | Catalyst agglomeration | Use stabilizing ligands; lower reaction temperature. | Guide 2 |

| Boronic acid decomposition | Protodeboronation | Use anhydrous solvents; consider using a boronic ester.[7] | - |

Section 5: Conclusion

Successfully navigating the challenges of catalyst deactivation in Suzuki-Miyaura reactions with this compound requires a systematic and informed approach. By understanding the potential pitfalls, diligently diagnosing the root cause of any issues, and applying the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve the robustness and efficiency of their synthetic endeavors. Remember that careful consideration of ligands, bases, solvents, and the potential for substrate-catalyst interactions is paramount to achieving consistent and high-yielding results.

References

Sources

- 1. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of Sample Support Films in Transmission Electron Microscopy using a Support Floatation Block - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jcsp.org.pk [jcsp.org.pk]

- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. researchgate.net [researchgate.net]

Technical Support Center: Optimization of 3-Amino-5-ethoxycarbonylphenylboronic Acid Couplings

Subject: Troubleshooting Base-Dependent Side Reactions in Suzuki-Miyaura Coupling Applicable Substrate: 3-Amino-5-ethoxycarbonylphenylboronic acid (CAS: 850568-12-6) Document ID: TSC-SM-055 Last Updated: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]